Tp-434

Antimicrobial susceptibility Non-fermenting Gram-negative bacilli Comparative MIC

Standard tetracyclines fail against efflux and ribosomal protection mechanisms, leading to therapeutic gaps. TP-434 (eravacycline) is a fully synthetic fluorocycline that overcomes these resistances. - Potency: Maintains MIC of 0.063 µg/mL against E. coli expressing Tet(M), Tet(K), Tet(B). - Superior to omadacycline: 16-fold lower MIC90 (2 vs 32 mg/L) against carbapenemase-producing Enterobacterales. - In vivo benchmark: PD50 ≤1 mg/kg q.d. in MRSA septicemia model. - Ideal for AST panels, PK/PD modeling, and positive controls.

Molecular Formula C27H31FN4O8
Molecular Weight 558.6 g/mol
CAS No. 1207283-85-9
Cat. No. B3026998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTp-434
CAS1207283-85-9
Synonyms7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline
eravacycline
TP-434
xerava
Molecular FormulaC27H31FN4O8
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F
InChIInChI=1S/C27H31FN4O8/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33)/t11-,13-,20-,27-/m0/s1
InChIKeyAKLMFDDQCHURPW-ISIOAQNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eravacycline: Scientific Selection Guide


Eravacycline (TP-434) is a fully synthetic, broad-spectrum fluorocycline antibiotic with the chemical structure 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline [1]. It is the first antibiotic in the tetracycline class to be produced entirely via chemical synthesis rather than semi-synthetic modification of natural fermentation products [2]. Eravacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [3]. It received FDA approval in August 2018 for the treatment of complicated intra-abdominal infections (cIAI) in adults, and is administered via intravenous infusion [2].

Scaffold

Synthetic fluorocycline with C-7 fluorine and C-9 pyrrolidinoacetamido modifications

Resistance circumvention

Retains target engagement against Tet(M), Tet(K), and Tet(B) efflux/ribosomal protection

Use context

MDR Gram-negative and Gram-positive research, including carbapenemase-producing Enterobacterales and MRSA

Regulatory-approved fluorocycline; research use only

Why Eravacycline Substitution Fails


Despite belonging to the tetracycline class, eravacycline, tigecycline, and omadacycline exhibit marked differences in antibacterial potency, resistance circumvention profiles, and tissue distribution that render them non-interchangeable in clinical and research settings. Eravacycline's unique C7 (fluorine) and C9 (pyrrolidinoacetamido) modifications confer distinct binding properties to the bacterial ribosome [1], enabling it to evade both tetracycline-specific efflux pumps and ribosomal protection mechanisms to a greater extent than its predecessors [2]. Furthermore, recent head-to-head in vitro studies demonstrate that eravacycline maintains significantly lower MIC values than tigecycline against specific multidrug-resistant pathogens harboring mobile resistance genes such as tet(X4) [3]. These quantitative differences in activity and pharmacokinetic behavior directly impact experimental outcomes and clinical efficacy, making the selection of the appropriate tetracycline-class agent critical for research reproducibility and therapeutic success.

Target

Eravacycline (TP-434) – fluorocycline active against Tet-expressing strains

Older tetracyclines

Tetracycline, doxycycline – potency may collapse ≥2,000-fold against Tet(M/K/B); not interchangeable

Resistance-bypass phenotype absent
Target

Eravacycline – maintained MIC against carbapenemase-producing Enterobacterales

Newer analog omadacycline

Omadacycline offers no improvement over classic tetracyclines against CPE; MIC50/90 profile may shift unfavorably

Lacks MDR activity differentiation

Eravacycline Head-to-Head Performance Evidence


Potency Against E. coli Expressing Tet Resistance Genes

Eravacycline was the most active tetracycline against Acinetobacter baumannii and the Burkholderia cepacia complex (Bcc) in a recent comparative study. For A. baumannii, eravacycline demonstrated significantly higher susceptibility (94%) than minocycline (42%) and tigecycline (55%) (both P <0.001) [1]. Similarly, in Bcc isolates, eravacycline exhibited significantly higher susceptibility (67%) than tigecycline (13%) and minocycline (11%) (both P <0.001) [1].

Tet Resistance Bypass
Head-to-head
MIC 0.063 µg/mL vs tetracycline ≥128 µg/mL (>2,000-fold difference)
Supports resistance mechanism circumvention study context
Recombinant E. coli expressing Tet(M), Tet(K), Tet(B)
Antimicrobial susceptibility Non-fermenting Gram-negative bacilli Comparative MIC

Potency Against Carbapenemase-Producing Enterobacterales

Against Escherichia coli clinical isolates carrying the mobile tigecycline resistance gene tet(X4), eravacycline exhibited significantly lower MIC values than tigecycline. Specifically, the mean MIC of eravacycline was 3.81 μg/mL, whereas tigecycline showed a mean MIC of 9.68 ± 5.63 μg/mL (P < 0.0001) [1]. This indicates that eravacycline retains greater potency in the presence of this emerging resistance mechanism.

CPE Activity
Head-to-head
MIC50/90 1/2 mg/L (TP-434) vs 8/32 mg/L (omadacycline/classic tetracyclines)
Supports surveillance panel differentiation
399 carbapenemase-producing Enterobacterales isolates
tet(X4) resistance Escherichia coli MIC comparison

Clinical Non-Inferiority to Ertapenem in cIAI

In a comprehensive study of anaerobic pathogens, eravacycline demonstrated superior activity compared to tigecycline against several clinically important species. Notably, for Bacteroides fragilis, the MIC90 for eravacycline was 1 μg/mL, which is four-fold lower than the MIC90 of 4 μg/mL observed for tigecycline [1]. This trend of increased potency was also observed against B. ovatus and B. thetaiotaomicron.

Trial Endpoint
Trial context
Noninferior clinical response to ertapenem/meropenem in cIAI
Reported endpoint context supports clinical research comparator use
IGNITE1/4 Phase 3; tolerability endpoint profile noted
Anaerobic bacteria Bacteroides fragilis MIC90

Activity Against Tetracycline-Resistant MRSA and Mycoplasma

A comprehensive pharmacokinetic analysis in rabbits revealed that eravacycline achieves high concentrations in tissues relevant to intra-abdominal infections. Within the intra-abdominal system, the highest concentrations were found in the bile, followed by the liver > gallbladder > spleen > pancreas [1]. This distribution profile supports its efficacy in cIAI.

In Vivo PD50
Cross-study
PD50 ≤1 mg/kg vs tetracycline-resistant MRSA; MICs ≤0.25 µg/mL for Mycoplasma/Ureaplasma
Supports in vivo efficacy model benchmarking
Mouse septicemia model; 134 isolates tested
Pharmacokinetics Tissue distribution Intra-abdominal infection

Eravacycline Demonstrates Clinical Non-Inferiority to Carbapenems in Phase III cIAI Trials

In the pivotal Phase III IGNITE 1 trial, eravacycline met the prespecified non-inferiority margin of 12.5% compared to ertapenem for the treatment of complicated intra-abdominal infections [1]. Clinical cure rates at the test-of-cure visit were 86.8% for eravacycline and 87.6% for ertapenem, a difference of -0.8% (95% CI, -7.1 to 5.5) [2]. The subsequent IGNITE 4 trial demonstrated similar non-inferiority compared to meropenem [1].

Clinical trial cIAI Ertapenem Meropenem

Eravacycline Activity is Minimally Affected by Common Tetracycline Resistance Mechanisms

Eravacycline's antibacterial activity is minimally affected by the expression of tetracycline-specific efflux pumps and ribosomal protection proteins, common mechanisms that confer resistance to older tetracyclines [1]. This is attributed to its unique chemical structure, which allows it to evade these resistance mechanisms and maintain potent binding to the bacterial ribosome [2]. While tigecycline also evades some of these mechanisms, eravacycline's C7 and C9 modifications further enhance its ability to overcome these barriers [3].

Resistance mechanisms Efflux pumps Ribosomal protection

Eravacycline Application Scenarios


Positive Control for Overcoming Tetracycline Resistance

For academic or industrial microbiology laboratories focusing on antimicrobial susceptibility testing of non-fermenting Gram-negative bacilli, the procurement of eravacycline is justified by its superior activity against A. baumannii (94% susceptibility) and B. cepacia complex (67% susceptibility) compared to tigecycline (55% and 13%, respectively) [1]. This differential activity makes eravacycline the tetracycline of choice for studies involving these challenging pathogens.

Comparator in MDR Surveillance Studies

In research settings where the mobile tigecycline resistance gene tet(X4) is a focal point, eravacycline provides a significant advantage. Its mean MIC of 3.81 μg/mL against E. coli harboring tet(X4) is substantially lower than that of tigecycline (9.68 μg/mL) [2]. This makes eravacycline a more suitable candidate for evaluating novel strategies to combat this emerging resistance mechanism.

PK/PD Reference Standard for Oral Step-Down Therapy

For in vivo studies modeling cIAI, eravacycline is a scientifically sound choice due to its demonstrated clinical efficacy in Phase III trials (86.8% cure rate, non-inferior to ertapenem) [3] and its favorable tissue distribution profile, achieving high concentrations in the bile, liver, and other intra-abdominal organs [4]. These factors support its use as a reference standard or investigational agent in cIAI research.

Efficacy Benchmark in Murine Gram-Positive Infection Models

Clinical microbiology laboratories and diagnostic companies developing antimicrobial susceptibility testing panels for anaerobic bacteria should include eravacycline. Its four-fold lower MIC90 against Bacteroides fragilis compared to tigecycline (1 μg/mL vs. 4 μg/mL) [5] highlights its enhanced potency and makes it a critical comparator for evaluating new anti-anaerobic agents.

Application
Selection Property
Validation Focus
Tet resistance circumvention research
Fluorocycline resistance bypass phenotype
MIC determination against Tet-expressing E. coli strains
MDR surveillance comparator
Activity profile against CPE and Acinetobacter baumannii
Susceptibility testing panel inclusion and MIC distribution
PK/PD oral step-down modeling
Oral bioavailability and PK/PD characteristics
Bioanalytical method validation and PK modeling
In vivo anti-MRSA efficacy benchmarking
In vivo potency (PD50) in murine septicemia
PD50 determination and dose-response in murine models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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